Lamprolobine

Description

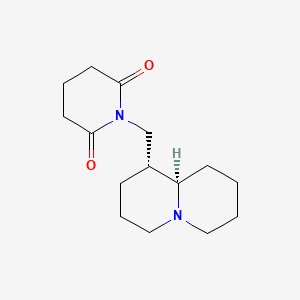

Structure

3D Structure

Properties

CAS No. |

18688-40-9 |

|---|---|

Molecular Formula |

C15H24N2O2 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]piperidine-2,6-dione |

InChI |

InChI=1S/C15H24N2O2/c18-14-7-3-8-15(19)17(14)11-12-5-4-10-16-9-2-1-6-13(12)16/h12-13H,1-11H2/t12-,13-/m1/s1 |

InChI Key |

IFGFYNRAHYENJQ-CHWSQXEVSA-N |

SMILES |

C1CCN2CCCC(C2C1)CN3C(=O)CCCC3=O |

Isomeric SMILES |

C1CCN2CCC[C@@H]([C@H]2C1)CN3C(=O)CCCC3=O |

Canonical SMILES |

C1CCN2CCCC(C2C1)CN3C(=O)CCCC3=O |

Appearance |

Solid powder |

Other CAS No. |

18688-40-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lamprolobine; |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Lamprolobine

Botanical Sources of Lamprolobine

This compound's presence has been documented in several plant species, highlighting its distribution within specific plant families.

Primary Isolation from Lamprolobium fruticosum Benth. (Leguminosae)

This compound was first isolated in 1968 from the leaves of Lamprolobium fruticosum Benth., a bushy shrub belonging to the Leguminosae family. dokumen.pub This plant is commonly found in the sandstone soils of northern Queensland, Australia. dokumen.pub this compound constituted a significant portion of the alkaloid material found in L. fruticosum, representing approximately 90% of the total alkaloids. dokumen.pub Another known alkaloid, cytisine, was also isolated from L. fruticosum leaves, albeit in smaller quantities (around 8%). publish.csiro.au

Identification in Other Plant Genera

Beyond its primary source, this compound and related compounds have been identified in other plant genera.

17-desoxy-cis-lamprolobine, a related alkaloid, has been isolated from the ethanolic extracts of Bongardia chrysogonum. researchgate.nettandfonline.com Bongardia chrysogonum is a tuberous herbaceous plant belonging to the family Berberidaceae, native to regions from Southern Greece to Western Pakistan. kew.orgwikipedia.org Phytochemical analysis of the tubers of B. chrysogonum has revealed the presence of several alkaloids, including this compound, bonzakaline, lupanine, and palmatrubine. scialert.net

(+)-Lamprolobine has been isolated from Sophora velutina Lindl. researchgate.netacs.org Sophora velutina is a species within the Fabaceae family. genome.jpplantaedb.com this compound-type alkaloids have been reported as major constituents in S. velutina Lindl. var. zimbabweensis. acs.org The known alkaloid (+)-lamprolobine was identified based on its spectral properties. acs.org

This compound has been characterized as a major quinolizidine (B1214090) alkaloid in Lupinus sericeus Pursh, commonly known as silky lupine. usda.gov Lupinus sericeus is a perennial herb found in western North America. wikipedia.orgwesternnativeseed.com The alkaloid profile of L. sericeus is described as relatively simple, with this compound being the predominant quinolizidine alkaloid. usda.gov

Here is a table summarizing the botanical sources where this compound or related compounds have been found:

| Botanical Source | Family | Compound Found | Reference |

| Lamprolobium fruticosum Benth. | Leguminosae | This compound | dokumen.pub |

| Bongardia chrysogonum (L.) Spach | Berberidaceae | This compound, 17-desoxy-cis-lamprolobine | researchgate.nettandfonline.comscialert.net |

| Sophora velutina Lindl. | Fabaceae | (+)-Lamprolobine | researchgate.netacs.org |

| Lupinus sericeus Pursh | Fabaceae | This compound | usda.gov |

Detection in Sophora velutina

Advanced Extraction and Purification Techniques for this compound from Plant Matrices

The isolation of this compound from plant materials typically involves extraction and purification steps. For Lamprolobium fruticosum, dried leaves were milled and extracted by continuous percolation with ethanol (B145695). publish.csiro.au The concentrate was acidified with hydrochloric acid and diluted with water. publish.csiro.au After filtration, the acidified solution was adjusted to pH 9.0 with ammonia (B1221849) and repeatedly extracted with chloroform (B151607). publish.csiro.au Evaporation of the combined chloroform extracts yielded a crude alkaloid fraction, which was further purified by extraction into dilute sulfuric acid from a chloroform solution. publish.csiro.au

While specific "advanced" techniques for this compound were not extensively detailed in the provided snippets beyond standard extraction and chromatography methods, the process described for L. fruticosum illustrates a typical approach involving solvent extraction, acidification, basification, and further purification steps. publish.csiro.au Chromatographic methods, such as column chromatography on neutral alumina (B75360) using benzene, have been employed to purify this compound. tandfonline.com

Quantitative Analysis of this compound Distribution in Plant Tissues

Techniques for quantitative analysis and spatial distribution mapping of compounds in plant tissues include methods like MALDI imaging, which allows for the spatially resolved detection of small molecules nih.gov. This technique can reveal whether certain molecules are distributed evenly throughout a tissue or localized to specific areas, such as trichomes or leaf blades nih.gov. Another approach involves using stable isotope tracers in combination with techniques like laser ablation to track and quantify the movement of substances through plant vascular tissues and into the surrounding environment pnnl.gov.

Although direct quantitative data tables for this compound distribution were not found, the methodologies described for other plant compounds highlight the techniques that would be applicable for such analysis. These methods can provide detailed research findings on the concentration of this compound in different plant parts (e.g., leaves, stems, roots, flowers) and even within specific cellular structures, contributing to a comprehensive understanding of its presence within the plant.

Data tables presenting quantitative distribution would typically show the concentration of the compound (e.g., in µg/g or mg/g of dry weight) in different tissue types or developmental stages of the plant. For example, a hypothetical data table based on the methodologies described might look like this:

| Plant Species | Tissue Type | This compound Concentration (µg/g Dry Weight) |

| Lamprolobium fruticosum | Leaf | Data not available |

| Lamprolobium fruticosum | Stem | Data not available |

| Lupinus holosericeus | Seed | Data not available |

| Sophora velutina | Root | Data not available |

Further detailed research findings in this area would involve analyzing variations in this compound concentration based on environmental factors, plant age, or even the presence of herbivores or pathogens, providing a more complete picture of its ecological significance.

Chemical Structure Elucidation and Stereochemical Characterization of Lamprolobine

Spectroscopic Analysis in Structure Determination

Spectroscopic techniques provide crucial information about the functional groups present, the molecular formula, and the connectivity of atoms within the lamprolobine molecule.

Infrared (IR) Spectroscopic Signatures

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a compound by analyzing the vibrations of its chemical bonds. The IR spectrum of this compound shows characteristic absorption bands. A strong carbonyl band is observed around 1695 cm⁻¹, along with a weaker band at 1740 cm⁻¹. publish.csiro.au These bands are typically associated with glutarimides. publish.csiro.au Additionally, strong Bohlmann bands are present in the region of 2600 to 2900 cm⁻¹. publish.csiro.au Bohlmann bands are indicative of quinolizidine (B1214090) systems where the hydrogen atoms on the carbon atoms adjacent to the ring-junction nitrogen have a trans diaxial orientation relative to the nitrogen's lone pair of electrons. publish.csiro.au

Interactive Table 1: Characteristic IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Assignment | Notes |

| 1695 | C=O (Carbonyl) | Strong band, characteristic of imides. publish.csiro.au |

| 1740 | C=O (Carbonyl) | Weaker band, characteristic of imides. publish.csiro.au |

| 2600-2900 | C-H (Bohlmann bands) | Indicates trans diaxial hydrogens adjacent to nitrogen in a quinolizidine system. publish.csiro.au |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula. The mass spectrum of this compound shows a strong molecular ion peak (M⁺) at m/z 264. publish.csiro.au This molecular ion peak, combined with elemental analysis data, established the molecular formula of this compound as C₁₅H₂₄N₂O₂. publish.csiro.aunih.gov The mass spectrum also exhibits a series of fragment ions, such as peaks at m/z 263, 222, 152, 150, 138, 136, 124, 111, 110, 98, 97, 96, 84, 83, 82, 56, 55, 42, and 41, which provide further clues about the molecule's structure through fragmentation analysis. publish.csiro.au

Interactive Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity (%) | Assignment/Notes |

| 264 | 50 | Molecular Ion (M⁺), corresponds to C₁₅H₂₄N₂O₂. publish.csiro.au |

| 138 | 100 | Base peak. publish.csiro.au |

| 263 | 25 | [M-H]⁺. publish.csiro.au |

| 222 | 17 | Fragment ion. publish.csiro.au |

| 152 | 60 | Fragment ion. publish.csiro.au |

| 150 | 22 | Fragment ion. publish.csiro.au |

| 136 | 20 | Fragment ion. publish.csiro.au |

| 124 | 17 | Fragment ion. publish.csiro.au |

| 111 | 37 | Fragment ion. publish.csiro.au |

| 110 | 45 | Fragment ion. publish.csiro.au |

| 98 | 24 | Fragment ion. publish.csiro.au |

| 97 | 44 | Fragment ion. publish.csiro.au |

| 96 | 22 | Fragment ion. publish.csiro.au |

| 83 | 54 | Fragment ion. publish.csiro.au |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms and the relative stereochemistry of a molecule. Both ¹H NMR and ¹³C NMR spectroscopy have been used in the structural elucidation of this compound. soton.ac.uksoton.ac.ukusda.gov Analysis of the chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum provides information about the different types of protons and their environments. tandfonline.com ¹³C NMR spectroscopy reveals the different types of carbon atoms present in the molecule. soton.ac.uksoton.ac.uk Comparisons of NMR data of synthetic (±)-lamprolobine with natural (+)-lamprolobine have been used to confirm structural assignments. tandfonline.com Detailed analysis of 2D NMR techniques, such as COSY, HMQC, and HMBC, provides crucial connectivity information, allowing for the assembly of the molecular skeleton. tandfonline.comresearchgate.net

Interactive Table 3: Selected ¹³C NMR Data for this compound

| Carbon | Literature δ (ppm) | Recorded δ (ppm) | Δ |

| C-2 | 56.7 | 56.7 | 0.0 |

| C-3 | 24.4 | 24.4 | 0.0 |

| C-4 | 27.9 | 27.9 | 0.0 |

| C-5 | 39.3 | 39.4 | 0.1 |

| C-6 | 66.5 | 66.4 | 0.1 |

| C-7 | 29.4 | 29.5 | 0.1 |

| C-8 | 24.6 | 24.7 | 0.1 |

| C-9 | 25.4 | 25.5 | 0.1 |

| C-10 | 56.3 | 56.3 | 0.0 |

| C-11 | 41.5 | 41.4 | 0.1 |

| C-12 | 172.7 | 172.6 | 0.1 |

| C-13 | 33.0 | 32.9 | 0.1 |

| C-14 | 17.2 | 17.1 | 0.1 |

Note: Literature data from Ref soton.ac.uk (Ref99, 300 MHz in CDCl₃) and Lab data from Ref soton.ac.uk (Ref70, 400 MHz in CDCl₃).

Other Advanced Spectroscopic Techniques in Structural Confirmation

Beyond standard IR, MS, and NMR, other advanced spectroscopic techniques can be employed for further structural confirmation and to gain deeper insights into the molecule. Techniques like High-Resolution Mass Spectrometry (HRMS) provide very accurate mass measurements, allowing for precise determination of the molecular formula and differentiation from compounds with similar nominal masses. researchgate.net LC-MS and GC-MS are often used in the analysis of alkaloid mixtures and can help in the identification of this compound within complex plant extracts by matching its retention time and mass spectral data with known standards. turkjps.orgben-erikvanwyk.comnih.govmdpi.comucl.ac.uknih.gov

Chemical Degradation Studies and Identification of Core Scaffolds

Chemical degradation studies involve breaking down the molecule into smaller, identifiable fragments using specific chemical reactions. Analyzing the structures of these fragments provides valuable information about the connectivity of the original molecule. Acid hydrolysis of this compound has been shown to yield glutaric acid and (+)-1-aminomethylquinolizidine. publish.csiro.au The identification of these degradation products supported the proposed structure of this compound, indicating the presence of a glutarimide (B196013) moiety linked to a quinolizidine core. publish.csiro.au

Absolute and Relative Stereochemistry Determination

Determining the stereochemistry involves establishing the three-dimensional arrangement of atoms. Relative stereochemistry describes the spatial relationship between different stereocenters within a molecule, while absolute stereochemistry defines the precise configuration (R or S) at each stereocenter. The stereochemistry of this compound has been investigated through various methods, including synthesis and comparison with known compounds. publish.csiro.ausoton.ac.uksoton.ac.ukacs.orgtandfonline.comresearchgate.net For example, the stereochemistry was confirmed by preparing an S-acetyl compound from both this compound and epilupinine. publish.csiro.au Synthetic routes to both (±)-lamprolobine and (±)-epithis compound have been developed, and comparisons of their spectroscopic data, particularly NMR, have helped in understanding the stereochemical differences. tandfonline.comacs.orgtandfonline.com Single crystal X-ray diffraction of suitable derivatives or intermediates can also provide unambiguous determination of both relative and absolute stereochemistry. soton.ac.uksoton.ac.uk Optical rotation measurements, such as the reported [α]D of +29° in ethanol (B145695) for this compound, are essential for characterizing the enantiomer. publish.csiro.ausoton.ac.uk

Chiral Analysis and Optical Rotation Data

Chiral analysis is essential for compounds like this compound, which possess stereogenic centers and can exist as enantiomers. Optical rotation, the ability of a chiral substance to rotate the plane of plane-polarized light, is a fundamental property used in chiral analysis. cyi.ac.cyibzmesstechnik.de The magnitude and direction of optical rotation are specific to a chiral compound and its concentration under defined conditions of wavelength and temperature. ibzmesstechnik.de

While specific optical rotation data for this compound were sought, the provided search results primarily confirm its chirality and mention its isolation as (+)-Lamprolobine or (-)-lamprolobine in the context of synthetic studies and natural product isolation. researchgate.netsoton.ac.uk The sign of the optical rotation is directly related to the absolute configuration of the chiral centers within the molecule. nih.gov

Stereochemical Assignment through Derivatization and Comparison with Known Compounds

Stereochemical assignment often involves chemical derivatization to convert the compound into a form more amenable to analysis or to correlate its stereochemistry with that of a known compound. researchgate.net This approach can involve targeted reactions that affect specific stereocenters or the molecule as a whole, followed by spectroscopic analysis (such as NMR) or comparison of properties with reference standards. enfist.siresearchgate.net

Research on this compound and related lupin alkaloids has utilized chemical modifications and comparisons to establish stereochemical relationships. For instance, studies involving the synthesis of related quinolizidine systems and their subsequent transformations have provided insights into the likely stereochemical outcome of reactions and the relative configurations of centers within the this compound structure. soton.ac.ukacs.org Nuclear Overhauser Effect (NOE) studies, a technique within NMR spectroscopy, are particularly useful in determining relative stereochemistry by identifying protons that are spatially close to each other. enfist.siresearchgate.net

Crystallographic Methods in Stereochemical Confirmation

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute and relative configurations of its stereogenic centers. soton.ac.uk By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, the electron density distribution can be mapped, revealing the positions of atoms in the crystal lattice.

Synthetic Approaches to Lamprolobine and Its Analogues

Total Synthesis of Lamprolobine

Total synthesis of this compound involves constructing the entire molecule from simpler precursors. Several key transformations and strategies have been developed for this purpose.

Diastereoselective Imino-Aldol Reactions as Key Transformations

Diastereoselective imino-aldol reactions have been identified as crucial steps in the total synthesis of this compound and other lupin alkaloids. soton.ac.uksoton.ac.uksoton.ac.uk This type of reaction allows for the stereocontrolled formation of carbon-carbon bonds adjacent to a nitrogen atom, which is essential for setting the stereocenters within the quinolizidine (B1214090) core. For instance, an imino-aldol reaction between ester enolates and chiral sulfinimines has been explored to establish two stereogenic centers in the synthesis of related lupin alkaloids, a strategy also applied towards this compound. soton.ac.uksoton.ac.uk The stereochemistry of the resulting imino-aldol product is critical and can be confirmed by techniques such as single crystal X-ray crystallography. soton.ac.uksoton.ac.uk

Radical Deoxygenation Strategies

Radical deoxygenation strategies have been employed as key transformations in the total synthesis of this compound. soton.ac.uksoton.ac.uk These methods typically involve converting a hydroxyl group into a radical precursor, which then undergoes reduction to remove the oxygen atom. The Barton-McCombie deoxygenation, which involves converting a hydroxyl group into an O-thiocarbonyl group followed by a free-radical chain reaction, is a well-established method for such transformations. libretexts.org While the specific details of radical deoxygenation in reported this compound syntheses may vary, the general principle involves the use of radical chemistry to achieve selective deoxygenation at a specific position within the synthetic intermediate. researchgate.netsoton.ac.uksoton.ac.uk

N-Acyliminium Precursor and Cyclization Strategies

The use of N-acyliminium precursors and subsequent cyclization strategies is a common motif in the synthesis of nitrogen-containing heterocycles, including the quinolizidine core of this compound. soton.ac.uksoton.ac.uksoton.ac.uk An N-acyliminium ion is an electrophilic species that can undergo intramolecular cyclization with a nucleophile, such as an alkene or an enolate, to form a new ring. In the context of this compound synthesis, an N-acyliminium precursor can be generated from a suitable amide or imide derivative. soton.ac.uk Selective reduction of an imide, for example, can lead to an N-acyliminium intermediate, which can then undergo cyclization to help construct the quinolizidine ring system and install stereocenters. soton.ac.uksoton.ac.uk Various cyclization strategies involving N-acyliminium ions have been investigated to achieve the desired bicyclic structure and stereochemistry. soton.ac.uksoton.ac.uksoton.ac.uk

Convergent and Linear Synthetic Pathways

Both linear and convergent approaches have been applied to the synthesis of this compound. Early syntheses might have followed more linear routes, building the quinolizidine and then attaching the glutarimide (B196013). tandfonline.comdokumen.pubacs.orgdss.go.th More recent or optimized syntheses may employ convergent strategies, synthesizing key fragments containing parts of the quinolizidine and the glutarimide or its precursors separately before coupling them. wikipedia.orgscholarsresearchlibrary.com For example, a strategy involving a vinylogous cyanamide (B42294) intermediate has been described, where this intermediate, containing elements of the final structure, is prepared and then cyclized and further transformed to yield this compound. wits.ac.za Another approach involved synthesizing (±)-lamprolobine from δ-valerolactam via a sequence including Michael-type addition and cyclization. tandfonline.comtandfonline.com

Yield Optimization and Step Efficiency in Total Synthesis

Here is a table summarizing some reported total synthesis yields and steps:

| Synthesis Report | Yield | Number of Steps |

| Total synthesis of (-)-lamprolobine soton.ac.uksoton.ac.uk | 21% | 12 |

| Second-generation synthesis towards (+)-allomatrine (including this compound) soton.ac.uk | 14% | 12 |

| Synthesis from δ-valerolactam (cyclized product yield) tandfonline.com | 77% | - |

Semi-Synthetic and Chemical Modification Strategies

Semi-synthetic approaches and chemical modifications of naturally occurring this compound or related lupin alkaloids can also be employed to access this compound or its analogues. Semi-synthesis typically involves starting from a readily available natural product that shares some structural features with the target molecule and then performing chemical transformations to complete the synthesis. researchgate.net Chemical modification involves altering the structure of this compound itself to create analogues with potentially different properties.

While the provided search results primarily focus on total synthesis, the mention of this compound alongside other alkaloids like matrine (B1676216) and sophocarpine, which are also found in Sophora species, suggests the possibility of semi-synthetic routes starting from these more abundant related compounds. researchgate.netmdpi.com For instance, derivatives of matrine have been synthesized through chemical modifications. researchgate.net The imide moiety is a key feature of this compound mdpi.comchemmethod.com, and chemical modifications involving imides are well-established in organic chemistry. dokumen.pubmdpi.comchemmethod.com Strategies for functionalizing imides on both carbon and nitrogen atoms exist. dokumen.pub Therefore, semi-synthetic routes could potentially involve modifying a related alkaloid to introduce the glutarimide structure or modifying the quinolizidine core of a precursor.

Synthesis of this compound Stereoisomers (e.g., Epithis compound)

The synthesis of this compound and its stereoisomer, epithis compound, often involves the construction of the quinolizidine ring system with control over the stereochemistry at key positions. One approach utilizes a Michael-type addition reaction of 2-cyanomethylenepiperidine with methyl acrylate (B77674) to form a cyclized product, 1-cyano-4-oxo-1,10-dehydroquinolizidine. tandfonline.comtandfonline.com This intermediate can then be subjected to reduction and further transformations to yield this compound and epithis compound. tandfonline.comtandfonline.com

Another synthetic route to (±)-lamprolobine and (±)-epithis compound has been reported starting from δ-valerolactam. tandfonline.com This synthesis involved the preparation of an iminoether, which was then condensed with benzyl (B1604629) cyanoacetate. tandfonline.com Subsequent steps included hydrogenolysis, decarboxylation to form 2-cyanomethylenepiperidine, and a Michael type reaction with methyl acrylate. tandfonline.com The resulting cyclized product was then converted to the target alkaloids. tandfonline.com

A formal synthesis of this compound and epithis compound has also been achieved using a sequence involving a thiolactam which underwent conjugate addition to ethyl acrylate. dokumen.pub This was followed by the addition of bromoacetonitrile (B46782) and exposure to triphenylphosphine (B44618) and triethylamine (B128534) to yield a vinylogous cyanamide. dokumen.pub Further transformations, including reduction and cyclization, led to the quinolizidine core. dokumen.pub

Enantiopure (-)-epithis compound has been prepared from (-)-lupinine through a four-step sequence. dokumen.pub This involved tosylation of the primary alcohol and displacement with ammonia (B1221849), followed by reaction with glutaric anhydride. dokumen.pub

Chemical Transformations for Analogues (e.g., N-acetyl compound)

While the provided search results primarily focus on the synthesis of this compound and epithis compound, they also mention the formation of derivatives during synthetic sequences. For example, in one synthetic approach to epithis compound and this compound, further transformations of intermediates led to the formation of N-acetyllupinamine and N-acetylepilupinamine. wits.ac.za Although not directly describing the transformation of this compound itself into an N-acetyl compound, this indicates that N-acetylation is a relevant chemical transformation in the context of related lupine alkaloids and their synthetic intermediates. The cyclic imide motif, present in this compound, is a common structure in many natural products and synthetic compounds, and its properties can be influenced by substituents on the imide ring. mdpi.comnih.gov

Methodological Advancements in this compound Synthesis

Significant advancements in synthetic methodologies have contributed to more efficient and stereocontrolled routes towards this compound and related quinolizidine alkaloids.

Application of Vinylogous Amides and Urethanes in Precursor Formation

Vinylogous amides and urethanes have been utilized as precursors in the synthesis of alkaloids, including approaches relevant to the quinolizidine core found in this compound. wits.ac.zaresearchgate.netnih.gov These compounds, characterized by the N-C=C-Z unit where Z is an electron-withdrawing group, offer versatile reactivity. researchgate.net Their application in annulation reactions, such as the aza-[3+3] annulation, has been explored for constructing alkaloid scaffolds like indolizidines and quinolizidines. nih.gov Pyrrolidine-based exocyclic vinylogous amides and urethanes have been shown to undergo enantioselective and diastereoselective aza-[3+3] annulation with chiral vinyl iminium salts. nih.gov

Role of Vinylogous Cyanamide Intermediates

Vinylogous cyanamides have played a key role in certain synthetic strategies towards this compound and epithis compound. dokumen.pubwits.ac.za For instance, a vinylogous cyanamide intermediate, 1-(3-hydroxypropyl)-2-cyanomethylenepiperidine, was central to one synthetic route. wits.ac.za Its synthesis involved the preparation of a tertiary thiolactam, followed by sulfur extrusion and reduction. wits.ac.za Exploitation of the ambident nucleophilicity of this intermediate was a key theme in this approach, leading to the formation of a functionalized quinolizidine core through intramolecular alkylative ring closure. wits.ac.za In another synthesis, a vinylogous cyanamide was formed from a thiolactam, bromoacetonitrile, triphenylphosphine, and triethylamine, serving as an intermediate in the construction of the quinolizidine system. dokumen.pub

Stereoselective Reduction Methods

Stereoselective reduction is a crucial step in the synthesis of this compound and its stereoisomers to control the configuration at the stereogenic centers. Different reduction methods have been employed to achieve the desired stereochemical outcome. For example, in one synthesis, stereoselective carbon-carbon double bond reduction and nitrile reduction were utilized to synthesize quinolizidines. wits.ac.za The reduction of a bicyclic vinylogous cyanamide, an intermediate in a this compound synthesis, using platinum oxide and hydrogen yielded predominantly the cis-hydrogenated product. researchgate.net In contrast, reduction with sodium cyanoborohydride at pH 4 resulted in a nearly equal mixture of diastereomers. researchgate.net The choice of reducing agent and reaction conditions significantly influences the stereochemical outcome. researchgate.netanalis.com.my Directed reduction methods, such as the stereoselective reduction of certain beta-alkoxy ketones using samarium diiodide, highlight the importance of controlling the approach of the reducing agent to the substrate, often through chelation control. analis.com.mynih.govrsc.org

Biosynthetic Pathways and Precursors of Lamprolobine

General Principles of Alkaloid Biosynthesis

Alkaloids, a diverse group of nitrogen-containing secondary metabolites in plants, are typically synthesized from common amino acids, although some can be derived from other precursors like polyamines or terpenes. slideshare.netwikipedia.orguky.edu The biosynthetic pathways often involve key enzymatic reactions such as decarboxylation, transamination, oxidation, reduction, and methylation. slideshare.netnih.gov These reactions transform the amino acid precursors into various intermediates that are then assembled into the complex alkaloid structures. Alkaloid biosynthesis can be tissue-specific and regulated by developmental and environmental factors. mdpi.comgcwgandhinagar.com

Elucidation of Lysine-Derived Biosynthetic Routes for Quinolizidine (B1214090) Alkaloids

Quinolizidine alkaloids are a major class of lysine-derived alkaloids, primarily found in the Leguminosae family, particularly in the genus Lupinus. nih.govresearchgate.net Tracer experiments using isotopically labeled lysine (B10760008) have been crucial in elucidating the biosynthetic pathway. nih.govresearchgate.netscispace.com These studies demonstrated that lysine is the primary precursor, and its decarboxylation is the initial committed step in the pathway. nih.govmdpi.comresearchgate.netresearchgate.net

The generally accepted pathway for quinolizidine alkaloid biosynthesis begins with the decarboxylation of L-lysine to form the diamine cadaverine. nih.govmdpi.comresearchgate.netresearchgate.netscispace.com Cadaverine is then thought to undergo oxidative deamination, putatively catalyzed by a copper amine oxidase (CAO) or amino transferase, to yield 5-aminopentanal. mdpi.comresearchgate.netrsc.org This unstable intermediate spontaneously cyclizes to form Δ¹-piperideine, a key intermediate for various lysine-derived alkaloids, including quinolizidine alkaloids. nih.govmdpi.comresearchgate.netrsc.org

While the initial steps are well-established through tracer studies, the subsequent reactions leading to the diverse quinolizidine alkaloid skeletons, including the formation of the bicyclic and tetracyclic structures, are less completely understood. nih.govmdpi.comrsc.orgcapes.gov.brcabidigitallibrary.orgrsc.org Hypotheses regarding the formation of the quinolizidine core often involve the dimerization or condensation of Δ¹-piperideine units or related intermediates. rsc.orgscispace.comrsc.org

Enzymatic Systems Involved in Lamprolobine Biosynthesis

The enzymatic machinery responsible for quinolizidine alkaloid biosynthesis, including that of this compound, is still being characterized. The first committed step, the decarboxylation of lysine to cadaverine, is catalyzed by lysine decarboxylase (LDC). nih.govmdpi.comresearchgate.netresearchgate.net LDC activity has been detected in quinolizidine alkaloid-producing plants, and a novel LDC from these plants has been studied. nih.gov In some cases, bifunctional lysine/ornithine decarboxylases (L/ODCs) have been identified. researchgate.netrsc.org

Following the formation of cadaverine, copper amine oxidase (CuAO) is implicated in the oxidative deamination to 5-aminopentanal. researchgate.netrsc.orgfrontiersin.org While these initial enzymes are relatively well-characterized, the enzymes catalyzing the subsequent cyclization and modification steps leading to specific quinolizidine alkaloids like this compound are less understood. nih.govmdpi.comrsc.orgcapes.gov.brcabidigitallibrary.orgrsc.org Research suggests the involvement of various enzymes common in alkaloid biosynthesis, such as methyltransferases, oxidases, acyltransferases, cytochromes P450, oxidoreductases, demethylases, reductases, and hydroxylases, which are responsible for tailoring the basic quinolizidine skeleton into the final diverse structures. frontiersin.orgresearchgate.net

Specific enzymes involved in the later stages of this compound biosynthesis, particularly those responsible for the addition of the glutarimide (B196013) moiety, have not been fully elucidated. The biosynthesis of the glutarimide portion itself likely involves separate metabolic pathways that converge with the quinolizidine core pathway.

Metabolic Intermediates and Branching Pathways in this compound Production

The primary metabolic intermediate in the lysine-derived quinolizidine alkaloid pathway is cadaverine, followed by Δ¹-piperideine. nih.govmdpi.comresearchgate.netscispace.comrsc.org From Δ¹-piperideine, the pathway branches to form various quinolizidine alkaloid skeletons, including bicyclic alkaloids like lupinine (B175516) and tetracyclic alkaloids like sparteine (B1682161) and lupanine. nih.govmdpi.comrsc.orgscispace.comrsc.org this compound, with its unique glutarimide substitution on a quinolizidine core, represents a further modification of this basic pathway.

While the precise intermediates between the core quinolizidine skeleton and this compound are not extensively documented, the biosynthesis likely involves the formation of a quinolizidine intermediate that is subsequently functionalized and coupled with a glutarimide precursor. The glutarimide moiety is a cyclic imide that could potentially be derived from the metabolism of glutamic acid or proline, although its specific origin in the context of this compound biosynthesis requires further investigation. Branching pathways would involve the enzymes that divert intermediates towards the synthesis of the glutarimide component and the enzymes that catalyze the condensation or attachment of this moiety to the quinolizidine scaffold.

Data on the specific metabolic intermediates leading directly to this compound is limited compared to more abundant quinolizidine alkaloids. However, based on its structure, it is reasonable to hypothesize intermediates involving a pre-formed quinolizidine ring system and a glutaric acid derivative or a related compound that cyclizes to form the imide ring.

Genetic Engineering Approaches for Biosynthetic Pathway Investigation

Genetic engineering approaches have proven valuable in investigating complex plant secondary metabolic pathways, including alkaloid biosynthesis. pnas.orgresearchgate.nettwistbioscience.com These approaches can involve identifying and characterizing genes encoding biosynthetic enzymes, manipulating gene expression levels, and reconstituting pathways in heterologous hosts like yeast or Escherichia coli. pnas.orgresearchgate.nettwistbioscience.com

For quinolizidine alkaloid biosynthesis, genetic studies have focused on identifying genes for key enzymes like LDC and enzymes involved in later tailoring reactions. nih.govcapes.gov.brcabidigitallibrary.orgfrontiersin.org Transcriptomics and genomics have been employed to identify candidate genes involved in the pathway in Lupinus species. mdpi.comcapes.gov.brcabidigitallibrary.org Overexpression or suppression of genes encoding branching-point enzymes has been used to alter metabolic flow in other alkaloid pathways. pnas.orgresearchgate.net

Applying these genetic engineering techniques to this compound biosynthesis would involve identifying the genes encoding the enzymes specific to its formation, particularly those responsible for the glutarimide attachment. This could involve comparative transcriptomics between this compound-producing and non-producing plant tissues or species, followed by functional characterization of candidate genes. Reconstituting the this compound biosynthetic pathway in a model organism could allow for the identification and characterization of the enzymes and intermediates involved in the less-understood steps. Despite advances, the genetic regulation of lysine-derived alkaloid biosynthesis, including that of quinolizidine alkaloids, is not yet fully documented. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 87752 nih.govmdpi.comdeepdyve.com |

| Lysine | 5961 |

| Cadaverine | 273 |

| Δ¹-Piperideine | 161848 |

| Lupinine | 10272 |

| Sparteine | 41014 |

| Lupanine | 8454 |

| Glutarimide | 8015 |

Data Tables

While specific quantitative data on enzyme activity or intermediate concentrations directly related to this compound biosynthesis is limited in the search results, the general pathway can be represented diagrammatically and key enzymatic steps can be summarized.

Table 1: Key Enzymatic Steps in Early Quinolizidine Alkaloid Biosynthesis

| Step | Substrate | Product | Enzyme (Putative) | EC Number (if known) |

| 1. Decarboxylation | L-Lysine | Cadaverine | Lysine decarboxylase (LDC) | 4.1.1.18 nih.gov |

| 2. Oxidative Deamination | Cadaverine | 5-Aminopentanal | Copper amine oxidase (CuAO) or Amino transferase | 1.4.3.22 (for CuAO) |

| 3. Spontaneous Cyclization | 5-Aminopentanal | Δ¹-Piperideine | Spontaneous | N/A |

Note: This table outlines the initial, well-established steps of the general quinolizidine alkaloid pathway. The subsequent steps leading specifically to this compound are less characterized.

Chemotaxonomic Significance of Lamprolobine

Lamprolobine as a Chemotaxonomic Marker for Leguminosae Subfamilies and Tribes

This compound serves as a chemotaxonomic marker, particularly within the "genistoid clade" of the Papilionoideae subfamily. researchgate.netben-erikvanwyk.comnih.gov This clade includes tribes such as Brongniartieae, Crotalarieae, Euchresteae, Genisteae, Liparieae, Millettieae, Podalyrieae, Sophoreae, and Thermopsideae. researchgate.netben-erikvanwyk.com The distribution of quinolizidine (B1214090) alkaloids, including bicyclic types like lupinine (B175516), lusitanine, and this compound, is widespread within this group, with some exceptions like the Crotalarieae and potentially Thermopsideae and Euchresteae. ben-erikvanwyk.com

Studies on the genus Lamprolobium, specifically L. fruticosum and L. grandiflorum (tribe Brongniartieae), have highlighted the chemotaxonomic value of alkaloids like this compound at the subgeneric level. researchgate.netresearchgate.net L. fruticosum differs from L. grandiflorum by accumulating notably high amounts of bicyclic lupinine-type alkaloids and this compound. researchgate.netresearchgate.net The presence of this compound has also been reported in Lupinus holosericeus (tribe Genisteae) and certain Sophora species (tribe Sophoreae), which accumulate epithis compound and structurally related alkaloids. ben-erikvanwyk.com The discovery of this compound in Anarthrophyllum (formerly placed in Crotalarieae, now suggested to be closer to Genisteae) provides supportive evidence for its taxonomic significance and potential relationships between genera and tribes. ben-erikvanwyk.com

Comparative Alkaloid Profiling for Phylogenetic Relationships

Comparative alkaloid profiling, which includes the analysis of compounds like this compound, is a valuable tool for evaluating phylogenetic relationships within Leguminosae. ben-erikvanwyk.comresearchgate.netdoi.org The alkaloid profiles of genera such as Brongniartia and Harpalyce show similarities to Australian genera like Hovea, Lamprolobium, Plagiocarpus, and Templetonia, supporting the concept of an enlarged tribe Brongniartieae. doi.org The presence of specific alkaloid types, or their absence, can serve as potential synapomorphies for different groups. ben-erikvanwyk.com For instance, the presence of quinolizidine alkaloids characterizes the genistoid group, while the absence of α-pyridone alkaloids is noted in Podalyrieae, Crotalarieae, and some Sophoreae. ben-erikvanwyk.com

The discovery of α-pyridone alkaloids in Anarthrophyllum, alongside compounds like this compound, suggests affinities with the Argyrolobium group (Crotalarieae) and Lupinus (Genisteae), supporting morphological and cytological evidence for their relationship. ben-erikvanwyk.com This demonstrates how the distribution of this compound within complex alkaloid profiles can help clarify taxonomic placements and phylogenetic links that may be ambiguous based solely on morphological data. ben-erikvanwyk.com

Co-occurrence Patterns of this compound with Other Alkaloids (e.g., Cytisine, Lupinine-type, α-Pyridone-type)

This compound is often found to co-occur with other types of quinolizidine alkaloids, and these co-occurrence patterns are chemotaxonomically informative. In Lamprolobium fruticosum, this compound co-occurs with lupinine-type and α-pyridone-type alkaloids such as cytisine, N-methylcytisine, anagyrine, and epibaptifoline. researchgate.netresearchgate.net This specific co-occurrence pattern distinguishes Lamprolobium from genera like Hovea and Templetonia and suggests an affinity with the South American genus Harpalyce. researchgate.netresearchgate.net

The presence of both lupinine-type and α-pyridone-type alkaloids in Brongniartia and Harpalyce connects these genera with other Australian members of the Brongniartieae, supporting the monophyly of this tribe. researchgate.netdoi.org While this compound itself is a bicyclic lupinine-type alkaloid, its presence alongside tetracyclic lupanine-type and α-pyridone-type alkaloids provides a more complete chemotaxonomic signature for certain taxa. ben-erikvanwyk.comresearchgate.net The co-occurrence of different quinolizidine alkaloid types can be a good chemotaxonomic marker for genera, suggesting relationships between tribes like Sophoreae and Brongniartieae. researchgate.net

Intraspecific and Interspecific Variability in this compound Content

The content and distribution of this compound can exhibit variability both within and between species. Studies on Lamprolobium fruticosum have shown that the distribution of this compound varies greatly among different samples of the species. researchgate.netresearchgate.net This intraspecific variability highlights the importance of analyzing multiple samples when using alkaloid profiles for chemotaxonomic purposes.

While the presence or absence of certain alkaloids is often a primary chemotaxonomic character, quantitative differences in alkaloid content, including this compound, can also provide valuable data. Factors such as geographical origin, plant part, and developmental stage can influence alkaloid concentrations. researchgate.netresearchgate.net For example, in Spartium junceum (tribe Genisteae), considerable quantitative differences in alkaloid content were found between various parts of the plant and changed significantly with the seasons, although the alkaloid pattern remained relatively constant. researchgate.net While this specific example pertains to other alkaloids, it illustrates the potential for similar variability in this compound content within and between species.

Ecological Implications of Chemotaxonomic Distribution

The chemotaxonomic distribution of alkaloids like this compound within Leguminosae has ecological implications, particularly concerning plant-herbivore interactions. Quinolizidine alkaloids are known to play a chemical defensive role in plants against herbivores and microorganisms. tandfonline.comtandfonline.com The accumulation of these potentially toxic compounds can deter feeding by generalist herbivores.

The presence or absence of specific alkaloids, including this compound, in different plant tissues or at different developmental stages can influence herbivore feeding preferences. For instance, larvae of Uresiphita reversalis, which feed on legumes in the tribe Genisteae, prefer younger leaves with higher alkaloid levels. nih.gov While this compound was not the major alkaloid in that specific study, the principle applies to the defensive role of QAs. The variation in this compound content within and between species may therefore influence their susceptibility to herbivory and contribute to observed ecological patterns. The distinct alkaloid profiles of different Leguminosae species, partly defined by the presence and concentration of compounds like this compound, can contribute to the ecological niche differentiation of these plants.

Molecular and Cellular Biological Studies of Lamprolobine

Investigation of Molecular Targets and Interactions

Understanding how lamprolobine interacts with biological molecules is crucial for elucidating its cellular effects. Studies have begun to investigate its potential binding sites and utilize computational methods to predict these interactions.

Putative Binding Sites and Residue Interactions

While specific detailed information on this compound's direct binding sites and residue interactions like His-461 is not extensively available in the provided search results, research on related compounds and the context in which this compound has been studied (e.g., as a component of Compound Kushen Injection, CKI) provides some insights. CKI, which contains this compound, has been investigated for its effects on various targets and pathways, including the VEGF signaling pathway. nih.govcitexs.comresearchgate.net Molecular docking studies within the context of CKI have explored the binding of its components to predicted targets. nih.govresearchgate.netresearchgate.net

Computational Modeling and Molecular Docking Studies

Computational modeling, particularly molecular docking, is a widely used technique to predict the binding orientation and affinity of small molecules to protein targets. openaccessjournals.comnih.govderpharmachemica.com This approach is valuable in identifying potential therapeutic targets and understanding molecular interactions. openaccessjournals.comnih.govderpharmachemica.com In the context of studies involving this compound as a component of CKI, molecular docking simulations have been performed to assess the binding activity of CKI's active components with predicted targets. nih.govresearchgate.netresearchgate.netsemanticscholar.org For instance, molecular docking simulations have been used to examine the interactions between active components of CKI, including this compound, and predicted targets related to breast cancer. researchgate.netresearchgate.net These studies aim to verify the binding of candidate ingredients with key therapeutic targets. researchgate.net The docking scores obtained in such studies provide an indication of the potential binding affinity. semanticscholar.org

Cellular Pathway Modulation

This compound, particularly in the context of CKI, has been implicated in modulating cellular signaling pathways and impacting gene expression.

Regulation of Signaling Pathways

Studies investigating the mechanisms of CKI, which contains this compound, have identified its involvement in regulating various signaling pathways. The VEGF signaling pathway has been a particular focus in the context of breast cancer. nih.govcitexs.comresearchgate.net Analysis of targets related to CKI's effects has shown enrichment in pathways such as VEGF, ErbB, and TNF signaling pathways. nih.govcitexs.com The VEGF signaling pathway was highlighted due to its low p-value in enrichment analysis. nih.govcitexs.com Regulation of the VEGF signaling pathway is considered a potential main mechanism for the observed effects of CKI. nih.govcitexs.comresearchgate.net Other studies on related quinolizidine (B1214090) alkaloids have also indicated modulation of pathways like STAT-3 and PI3K/AKT/mTOR signaling pathways. researchgate.net

Impact on Gene Expression Profiles

Research on CKI, containing this compound, has examined its impact on gene expression profiles. Specifically, studies have investigated the expression levels of genes within the VEGF signaling pathway, such as PIK3CA, SRC, and NOS3. nih.govcitexs.comresearchgate.net Experiments using qPCR and Western blot have shown that CKI intervention can significantly alter the expression of these genes in certain cell lines. nih.govcitexs.comresearchgate.net For example, the expression of PIK3CA and NOS3 was reported to be significantly increased, while SRC expression was significantly decreased after CKI intervention in breast cancer cells. nih.govcitexs.comresearchgate.net These findings suggest that this compound, as a component of CKI, may contribute to the modulation of these specific genes involved in the VEGF signaling pathway.

In Vitro Cellular Effects

In vitro studies are essential for evaluating the direct effects of compounds on various cell types. While specific in vitro studies focused solely on this compound are limited in the provided results, its presence in CKI allows for inferences regarding its potential cellular effects within that mixture. CKI has been shown to significantly inhibit the proliferation of certain cancer cells and induce apoptosis in in vitro experiments. nih.govcitexs.comresearchgate.net These cellular effects are attributed, in part, to the active components of CKI, which include this compound. nih.govcitexs.comresearchgate.net In vitro models utilizing various cell lines are commonly used to assess cellular viability, apoptosis, cell cycle modulation, and other indicators of cellular response to compounds. mdpi.comnih.govnih.gov The observed anti-proliferative and pro-apoptotic effects of CKI in vitro suggest that this compound may contribute to these cellular outcomes. nih.govcitexs.comresearchgate.net

Modulation of Cell Proliferation

Studies have indicated that this compound can influence cell proliferation. For instance, this compound, along with other compounds like isomatrine (B92780) and piscidic acid, has shown an inhibitory effect on the cell proliferation of HGC-27 cells. scispace.com Furthermore, this compound is considered one of the main active components in Compound Kushen Injection (CKI), which has been shown to significantly inhibit the proliferation of breast cancer (BC) cells, including MCF-7 and MDA-MB-231 cell lines. nih.gov This inhibition was observed after treatment with CKI for 24 and 48 hours across various concentrations, measured using assays like MTT. nih.gov The mechanism may involve the regulation of signaling pathways, such as the VEGF signaling pathway. nih.gov Another study suggests that this compound, potentially alongside anabasine, may affect the cell cycle and inhibit cell proliferation by interfering with the Ras/Raf/ERK pathway. fx361.com

Methods commonly used to assess cell proliferation in such studies include metabolic indicators like the MTT assay and the CCK-8 assay, which measure the metabolic activity of living cells, as well as methods that directly determine DNA synthesis, such as BrdU and EdU incorporation, or marker immunostaining for proteins like Ki-67. biocompare.comcreative-proteomics.com

Induction of Apoptosis

This compound has also been implicated in the induction of apoptosis, or programmed cell death, in cancer cells. As a component of Compound Kushen Injection (CKI), this compound is believed to contribute to CKI's ability to induce apoptosis in breast cancer cells. nih.gov This effect has been measured using assays such as annexin (B1180172) V/propidium iodide staining. nih.gov The induction of apoptosis by CKI, potentially mediated by components like this compound, may involve the regulation of signaling pathways, including the VEGF, ErbB, and TNF signaling pathways. nih.gov Another study on hepatocellular carcinoma (HCC) cells, while not directly focused on this compound, highlights how modulating cellular processes like apoptosis and cell cycle arrest, often through the regulation of proteins like Wee1 and p21, can impact tumor cell proliferation. nih.gov This provides a broader context for understanding potential mechanisms by which compounds like this compound might induce apoptosis.

Antibacterial Activities of this compound Derivatives

Research into the antibacterial activities of this compound derivatives is an area of interest. While direct studies specifically on this compound derivatives' antibacterial effects were not extensively detailed in the search results, the broader context of natural products and their derivatives as sources of antimicrobial agents is relevant. Cyclic imides, a class of compounds that can be structurally related to or serve as scaffolds for designing derivatives, are known to possess various biological properties, including antibacterial activity. ekb.eg Studies on other types of derivatives, such as N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives or imidazole (B134444) derivatives, demonstrate the potential for synthetic compounds based on natural product scaffolds or related structures to exhibit antibacterial effects against various bacterial strains, including antibiotic-resistant ones. rsc.orgnih.gov These studies often involve synthesizing novel compounds and evaluating their efficacy against panels of bacteria through methods like measuring zones of inhibition or determining minimum inhibitory concentrations. rsc.orgnih.govacademicjournals.org The investigation of this compound derivatives for antibacterial properties would follow similar methodologies, exploring structural modifications to enhance activity and target specific bacterial pathogens.

Data Table: Summary of this compound's Effects on Cell Proliferation and Apoptosis (Based on CKI Studies)

| Compound/Extract | Cell Line(s) Affected | Observed Effect on Proliferation | Observed Effect on Apoptosis | Potential Signaling Pathways Involved | Reference |

| This compound (in CKI) | HGC-27 | Inhibition | Not specified in this context | Not specified in this context | scispace.com |

| This compound (in CKI) | MCF-7, MDA-MB-231 (Breast Cancer) | Significant Inhibition | Induction | VEGF, ErbB, TNF | nih.gov |

| This compound (potential) | Not specified | Inhibition | Not specified | Ras/Raf/ERK | fx361.com |

Note: This table summarizes findings where this compound was identified as an active component or potentially involved. The data is based on the provided search snippets and is intended to be presented as an interactive table in a final article format.

Data Table: Examples of Antibacterial Activity Studies on Other Derivatives

| Compound Class | Example Derivatives Studied | Target Bacteria Examples | Key Findings | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Novel synthetic derivatives | Antibiotic-resistant Gram-positive bacteria (MRSA, E. faecalis, E. faecium) | Effective growth inhibitors, prevented/eradicated biofilms, low toxicity to human cells. | rsc.org |

| Imidazole derivatives | Two novel imidazole compounds | Several bacterial strains | Inhibited growth of tested strains, relatively high cell viability observed for one derivative. | nih.gov |

| Lichen extracts (as a source of derivatives) | Aqueous and ethanol (B145695) extracts from various species | E. coli, P. aeruginosa, B. subtilis, K. pneumoniae, S. aureus, S. epidermidis, Aeromonas | Variable range of antibacterial activity, some showed moderate effects. | academicjournals.org |

Q & A

Q. What are the standard protocols for synthesizing and characterizing Lamprolobine in laboratory settings?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as alkaloid extraction from natural sources or semi-synthetic pathways. Key steps include:

- Purification : Column chromatography (silica gel or HPLC) to isolate the compound .

- Characterization : Spectroscopic techniques (e.g., -NMR, -NMR, and high-resolution mass spectrometry) for structural elucidation .

Experimental validation should follow a phased approach, starting with pilot-scale synthesis to optimize yield before scaling up .

Q. Which analytical techniques are most reliable for assessing this compound purity?

- Methodological Answer : Purity assessment requires orthogonal methods:

- HPLC-UV/Vis for quantifying major impurities (>0.1% threshold).

- GC-MS for volatile byproducts.

- Elemental analysis to verify stoichiometric consistency.

Cross-validation with at least two independent methods reduces measurement bias .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological mechanisms be systematically resolved?

- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. animal studies). A structured approach includes:

- Meta-analysis of existing data to identify confounding variables (e.g., dosage, solvent effects) .

- Comparative assays using standardized protocols (e.g., IC determination under identical buffer conditions).

- Mechanistic studies : Knockout models or CRISPR-Cas9 editing to isolate target pathways .

Transparency in reporting raw data and statistical assumptions (e.g., p-value thresholds) is critical .

Q. What experimental designs are optimal for studying this compound’s interactions with biological targets?

- Methodological Answer : Use a tiered strategy:

- In silico modeling : Molecular docking (AutoDock Vina) to predict binding affinities.

- In vitro validation : Surface plasmon resonance (SPR) for real-time kinetics.

- In vivo correlation : Pharmacokinetic/pharmacodynamic (PK/PD) modeling in disease-specific animal models .

Controls must account for off-target effects (e.g., using negative control compounds) .

Data Contradiction Analysis Framework

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed or Web of Science, avoiding non-academic sources .

- Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Note: For reproducibility, ensure all protocols are documented using platforms like protocols.io or supplementary materials in peer-reviewed journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.